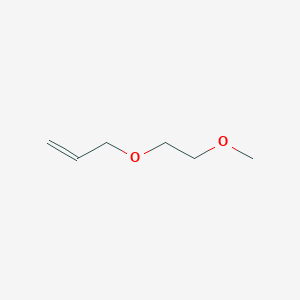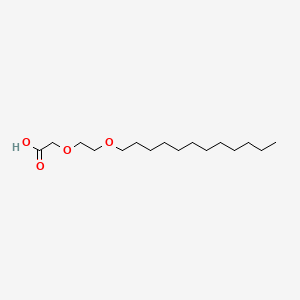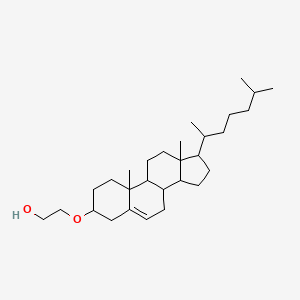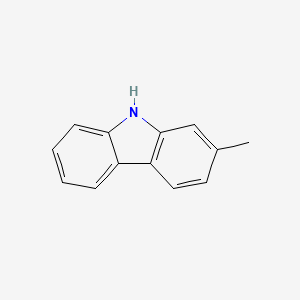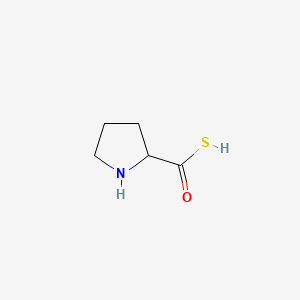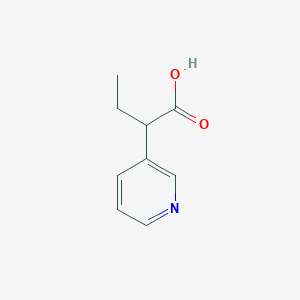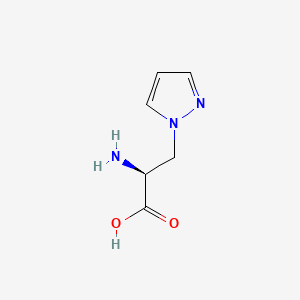
3-(Pyrazol-1-yl)-L-alanine
Übersicht
Beschreibung
Pyrazole is a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture .
Synthesis Analysis
Pyrazole derivatives have been synthesized through various methods. These methods span from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been studied extensively . For instance, the copper (I) complex [Cu (CHpz 3 ) (PPh 3 )] +, where CHpz 3 is the tridentate N-donor ligand tris (pyrazol-1-yl)methane and PPh 3 is triphenylphosphine, was synthesized and its structure was analyzed .
Chemical Reactions Analysis
Pyrazole derivatives have been involved in various chemical reactions . For instance, the synthetic pathway consisted of the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol .
Physical And Chemical Properties Analysis
Pyrazole derivatives demonstrate a broad spectrum of physical, chemical, and biological characteristics . They are widely distributed in nature and play an important part in metabolism .
Wissenschaftliche Forschungsanwendungen
Production and Synthesis
- 3-(Pyrazol-1-yl)-L-alanine (β-PA) can be produced using recombinant Escherichia coli cells, as demonstrated in a study where it was synthesized from L-serine and pyrazol. This production method highlights the potential for microbial biosynthesis of this compound (Mino et al., 2001).
- A high-yielding synthesis method for heterocyclic β-substituted alanine derivatives, including β-(pyrazol-1-yl)-alanine, has been developed. This method involves Michael addition reactions under mild conditions, indicating a viable route for large-scale production (Ferreira et al., 1999).
Enzymatic Studies and Biosynthesis
- The enzyme β-(pyrazol-1-yl)-L-alanine synthase, purified from Citrullus vulgaris, has been studied, revealing its biochemical properties and potential role in the biosynthesis of this amino acid (Murakoshi et al., 1984).
- The involvement of cysteine synthase in the synthesis of β-(pyrazol-1-yl)-L-alanine has been confirmed both in vitro and in vivo, emphasizing the enzyme's multifunctional role in amino acid biosynthesis (Noji et al., 1993).
Metabolic Studies
- Metabolic studies on β-pyrazol-1-ylalanine in mice showed that it is excreted unchanged, suggesting its metabolic inertness in mammalian systems (Al-Baldawi & Brown, 1985).
Biological and Pharmacological Activities
- Pyrazole derivatives, including β-(pyrazol-1-yl)-L-alanine, have displayed various biological activities, such as antimicrobial and antioxidant properties. This suggests their potential in the development of new pharmaceuticals and therapeutic agents (Zaki et al., 2016).
Wirkmechanismus
Target of Action
3-(Pyrazol-1-yl)-L-alanine, also known as 3-(1-Pyrazolyl)-L-alanine, is a pyrazole-bearing compound. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are the Leishmania aethiopica clinical isolate and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
It is suggested that the compound interacts with its targets and induces changes that inhibit their growth and proliferation . A molecular docking study conducted on Lm-PTR1, a protein target in Leishmania, justified the better antileishmanial activity of a similar compound .
Biochemical Pathways
The compound affects the biochemical pathways of the target organisms, leading to their inhibitionIt is suggested that the compound inhibits the first step of nh4+ oxidation, a crucial process in the metabolism of certain organisms .
Pharmacokinetics
Similar compounds have been shown to be rapidly absorbed and metabolized . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are crucial for its effectiveness. For instance, a similar compound, INCB018424, was found to be >95% absorbed after an oral dose .
Result of Action
The result of the action of 3-(Pyrazol-1-yl)-L-alanine is the inhibition of the growth and proliferation of its target organisms. For instance, certain pyrazole derivatives were found to display superior antipromastigote activity, being more active than standard drugs .
Action Environment
The action, efficacy, and stability of 3-(Pyrazol-1-yl)-L-alanine can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and the temperature . .
Safety and Hazards
Zukünftige Richtungen
There has been a significant increase in interest in pyrazole chemistry, primarily driven by the discovery of fascinating properties demonstrated by numerous pyrazole derivatives . The aim of future research is to offer a comprehensive overview of the published research related to the synthesis of pyrazole derivatives .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-pyrazol-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c7-5(6(10)11)4-9-3-1-2-8-9/h1-3,5H,4,7H2,(H,10,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGOPELHGLPKLL-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(N=C1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrazol-1-yl)-L-alanine | |
CAS RN |
2734-48-7, 10162-27-3 | |
| Record name | (αS)-α-Amino-1H-pyrazole-1-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2734-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Pyrazol-1-ylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010162273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








